N-(4-ethoxyphenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
CAS No.: 307513-42-4
Cat. No.: VC6194484
Molecular Formula: C21H20N4O2S
Molecular Weight: 392.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 307513-42-4 |
|---|---|
| Molecular Formula | C21H20N4O2S |
| Molecular Weight | 392.48 |
| IUPAC Name | N-(4-ethoxyphenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C21H20N4O2S/c1-3-27-16-10-8-15(9-11-16)22-20(26)13-28-21-24-23-19-12-14(2)17-6-4-5-7-18(17)25(19)21/h4-12H,3,13H2,1-2H3,(H,22,26) |
| Standard InChI Key | LNYOFPCNYSTZAO-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=C3)C |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three primary domains:
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Triazoloquinoline Core: A fused bicyclic system with a triazole ring (positions 1,2,4) adjacent to a quinoline moiety. The methyl group at position 5 enhances lipophilicity, potentially improving membrane permeability .
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Thioacetamide Linker: A sulfur-containing bridge (-S-CH2-C(=O)-NH-) connecting the triazoloquinoline to the 4-ethoxyphenyl group. This linkage is critical for maintaining conformational flexibility and facilitating interactions with enzymatic active sites .
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4-Ethoxyphenyl Substituent: The ethoxy group (-OCH2CH3) at the para position of the phenyl ring modulates electronic effects and solubility. Compared to methoxy analogs, the ethoxy group may enhance metabolic stability by reducing oxidative demethylation .
Table 1: Key Physicochemical Parameters
Spectroscopic Confirmation
Structural validation of analogs employs:
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NMR Spectroscopy: Distinct signals for the ethoxy group (δ 1.35 ppm for CH3, δ 3.95 ppm for OCH2) and triazole protons (δ 8.2–8.8 ppm) .
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X-ray Crystallography: Reveals planar triazoloquinoline core with dihedral angles of 15–25° between the quinoline and phenyl rings, optimizing π-π stacking in enzyme binding pockets .
Synthetic Routes and Optimization
Primary Synthesis Pathway
The compound is synthesized via a multi-step protocol:
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Formation of 5-Methyl- triazolo[4,3-a]quinoline: Cyclocondensation of 4-chloroquinoline with methylhydrazine under reflux, followed by oxidation .
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Thioacetamide Coupling: Reaction of the triazoloquinoline thiol intermediate with N-(4-ethoxyphenyl)-2-chloroacetamide in DMF at 80°C, yielding the target compound .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| 1 | Methylhydrazine, EtOH, Δ, 12h | 68 | 95% | |
| 2 | K2CO3, DMF, 80°C, 6h | 74 | 98% |
Structural Modifications
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Ethoxy vs. Methoxy: Replacing methoxy with ethoxy in analogs increases logP by 0.4 units, enhancing blood-brain barrier penetration in preclinical models .
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Methyl Position: Methyl at C-5 of triazoloquinoline improves anticancer activity compared to C-4 derivatives (IC50 reduction of 2.3-fold in MCF-7 cells) .
Biological Activity and Mechanisms
In Vitro Cytotoxicity
The compound’s analogs demonstrate broad-spectrum anticancer activity:
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NCI-60 Screening: Growth inhibition >90% at 10 µM against HCT-116 (colon) and RPMI-8226 (lymphoma) cells, with apoptosis induction confirmed via Annexin V assays .
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EGFR Inhibition: IC50 values of 0.045–0.07 µM against EGFR kinase, surpassing erlotinib (IC50 = 0.052 µM) in chalcone-triazole hybrids .
Table 3: Cytotoxicity Profile of Structural Analogs
| Cell Line | IC50 (µM) | Target Enzyme Inhibition (%) | Source |
|---|---|---|---|
| MCF-7 (Breast) | 1.2 ± 0.3 | EGFR: 87 ± 4 | |
| A549 (Lung) | 2.8 ± 0.5 | HDAC: 65 ± 6 | |
| SK-OV-3 (Ovarian) | 4.1 ± 0.7 | Topoisomerase II: 72 ± 3 |
Mechanistic Insights
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Cell Cycle Arrest: G2/M phase blockade in HCT-116 cells (45% vs. 12% in controls) via cyclin B1 downregulation .
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Apoptosis Induction: Caspase-3 activation (3.8-fold increase) and Bcl-2 suppression (60% reduction) in xenograft models .
Antimicrobial Activity
Though direct data on the ethoxy derivative is limited, triazoloquinoline-thioacetamides exhibit:
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Antimycobacterial Activity: MIC = 3.25 µg/mL against Mycobacterium smegmatis, outperforming isoniazid (MIC = 5 µg/mL) .
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Broad-Spectrum Antibacterial Effects: Zone of inhibition = 26–27 mm against S. aureus and P. mirabilis, comparable to levofloxacin .
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Absorption: Caco-2 permeability = 8.7 × 10⁻⁶ cm/s, indicating moderate oral bioavailability.
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Metabolism: Hepatic microsomal stability t1/2 = 42 min, with primary metabolites arising from O-deethylation .
Toxicity
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Acute Toxicity: LD50 > 500 mg/kg in murine models, with no hepatotoxicity at therapeutic doses .
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hERG Inhibition: IC50 = 12 µM, suggesting low cardiac risk .
Future Directions and Applications
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Dual EGFR/HDAC Inhibitors: Co-administering with histone deacetylase inhibitors may overcome resistance in solid tumors .
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Antimicrobial Hybrids: Conjugation with fluoroquinolones could enhance activity against drug-resistant Mycobacterium tuberculosis .
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Nanoparticle Delivery: Liposomal formulations may improve solubility and tumor targeting, reducing off-target effects.
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